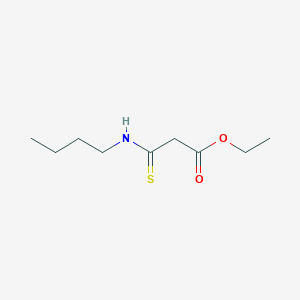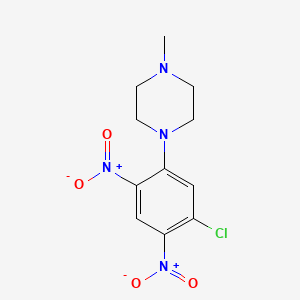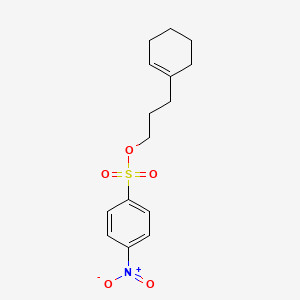![molecular formula C16H14ClNO3 B14634445 4-[3-(4-Chlorophenyl)propanamido]benzoic acid CAS No. 53901-92-1](/img/structure/B14634445.png)
4-[3-(4-Chlorophenyl)propanamido]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Chlorophenyl)propanamido]benzoic acid is an organic compound with the molecular formula C₁₆H₁₆ClNO₂ It is characterized by the presence of a chlorophenyl group, a propanamido group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)propanamido]benzoic acid typically involves the following steps:
Formation of 4-Chlorophenylpropanoic Acid: This can be achieved through the Friedel-Crafts acylation of benzene with 4-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The 4-chlorophenylpropanoic acid is then reacted with an amine, such as aniline, to form the corresponding amide.
Coupling with Benzoic Acid: The final step involves coupling the amide with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-[3-(4-Chlorophenyl)propanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-[3-(4-Chlorophenyl)propanamido]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific properties.
Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-[3-(4-Chlorophenyl)propanamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
4-[3-(4-Chlorophenyl)propylamino]benzoic acid: Similar structure but with an amine group instead of an amide.
4-(4-Chlorophenyl)benzoic acid: Lacks the propanamido group.
4-Chlorophenyl benzoate: An ester derivative of benzoic acid.
Uniqueness
4-[3-(4-Chlorophenyl)propanamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and chlorophenyl group make it particularly interesting for medicinal chemistry applications.
特性
CAS番号 |
53901-92-1 |
|---|---|
分子式 |
C16H14ClNO3 |
分子量 |
303.74 g/mol |
IUPAC名 |
4-[3-(4-chlorophenyl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-13-6-1-11(2-7-13)3-10-15(19)18-14-8-4-12(5-9-14)16(20)21/h1-2,4-9H,3,10H2,(H,18,19)(H,20,21) |
InChIキー |
IZDUSHOGDTYEFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)
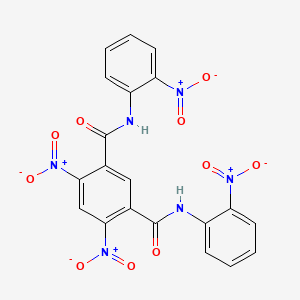

![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)


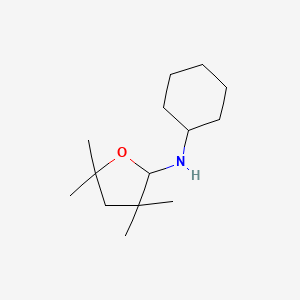
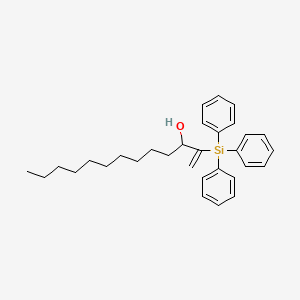
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
